1-(4-Chlorobenzyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorobenzyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a complex structure with multiple functional groups, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorobenzyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 4-chlorobenzyl chloride and 4-ethoxyphenylacetic acid. These intermediates undergo various reactions, including nucleophilic substitution and condensation reactions, to form the final product. Common reagents used in these reactions include bases like sodium hydroxide and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of microreactors can enhance the efficiency and scalability of the production process. These methods allow for better control over reaction parameters and reduce the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorobenzyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(4-Chlorobenzyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorobenzyl)-3-(4-ethoxyphenyl)urea
- 1-(4-Chlorobenzyl)-3-(5-oxopyrrolidin-3-yl)methyl)urea
- 1-(4-Ethoxyphenyl)-3-(5-oxopyrrolidin-3-yl)methyl)urea
Uniqueness
1-(4-Chlorobenzyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
1-(4-Chlorobenzyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its chemical formula C19H22ClN3O2 and features a urea moiety linked to a pyrrolidine and chlorobenzyl group. The presence of the ethoxyphenyl group suggests potential interactions with various biological targets.
Antibacterial Activity
Research has indicated that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives that include the piperidine or oxadiazole core have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
Compound | Activity Against Salmonella typhi | Activity Against Bacillus subtilis | IC50 (µM) |
---|---|---|---|
Compound A | Moderate | Strong | 2.14 |
Compound B | Weak | Moderate | 21.25 |
Enzyme Inhibition
The compound's structure suggests it may act as an inhibitor for enzymes such as acetylcholinesterase (AChE) and urease, which are critical in various physiological processes. In vitro studies have demonstrated that related compounds exhibit strong inhibitory effects on these enzymes, with IC50 values significantly lower than standard reference compounds .
Enzyme | Compound | IC50 (µM) | Reference Standard IC50 (µM) |
---|---|---|---|
Acetylcholinesterase | Compound A | 0.63 | 21.25 |
Urease | Compound B | 1.13 | 21.25 |
The biological activity of this compound can be attributed to its ability to bind to specific proteins or enzymes in the body. Docking studies have illustrated how this compound interacts with amino acid residues in target proteins, facilitating its pharmacological effects .
Binding Interactions
The binding interactions typically involve hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the target enzyme or receptor. This structural compatibility is crucial for the inhibition of enzyme activity or modulation of receptor function.
Case Studies
- Antibacterial Screening : A study conducted on a series of urea derivatives found that those containing chlorobenzene groups exhibited enhanced antibacterial properties. The results indicated that modifications in the side chains significantly influenced their efficacy against Gram-positive and Gram-negative bacteria .
- Enzyme Inhibition Studies : Another investigation focused on the enzyme inhibition properties of similar compounds revealed that those with a piperidine ring demonstrated promising results as urease inhibitors, suggesting potential applications in treating conditions like kidney stones .
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O3/c1-2-28-19-9-7-18(8-10-19)25-14-16(11-20(25)26)13-24-21(27)23-12-15-3-5-17(22)6-4-15/h3-10,16H,2,11-14H2,1H3,(H2,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKIAYHXGDEEQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.